

Technical Support Center: Troubleshooting Morpholine-2-carboxamide HCl

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Compound of Interest

Compound Name:	<i>(2R)-morpholine-2-carboxamide hydrochloride</i>
CAS No.:	1841087-83-9
Cat. No.:	B6203223

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Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals working with morpholine-2-carboxamide hydrochloride. As a highly polar, low-molecular-weight heterocyclic building block, this compound is widely utilized in the synthesis of prokineticin receptor antagonists[1], SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors[2], and human chitinase inhibitors[3].

While its structural features make it an excellent moiety for improving the aqueous solubility of drug candidates, these same features can cause significant handling and solubility challenges during benchtop experiments. This guide provides field-proven, causality-driven troubleshooting strategies for storage, organic synthesis, and biological assay preparation.

Part 1: Physicochemical Profiling

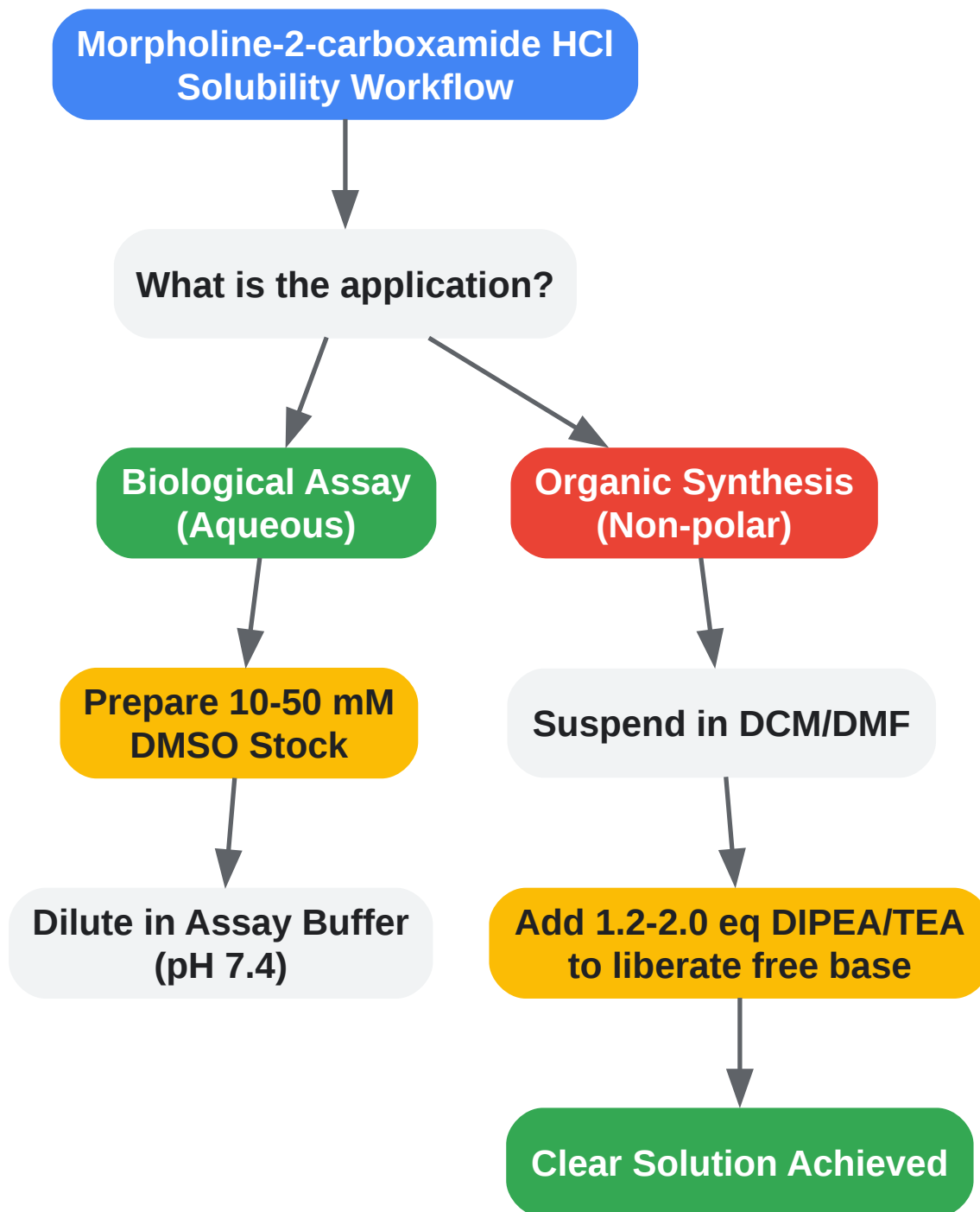
Understanding the fundamental properties of morpholine-2-carboxamide HCl is the first step in predicting its behavior in different solvent systems. The presence of the hydrochloride salt fundamentally alters its solubility profile compared to its free base counterpart.

Table 1: Physicochemical Properties & Solubility Profile

Property / Solvent	Morpholine-2-carboxamide (Free Base)	Morpholine-2-carboxamide HCl (Salt)
CAS Number	135072-13-8	N/A (Salt specific)
Molecular Weight	130.15 g/mol	166.61 g/mol
Physical State	White to yellow solid	White to off-white crystalline solid
Water / Aqueous Buffers	Soluble	Highly Soluble (>50 mg/mL)
DMSO	Soluble	Soluble (up to 50-100 mM)
Dichloromethane (DCM)	Soluble	Insoluble (Suspension)
Ethyl Acetate (EtOAc)	Moderately Soluble	Insoluble
Hygroscopicity	Low	High (Prone to deliquescence)

Part 2: Visual Troubleshooting Workflow

The following decision tree outlines the standard operating procedures for dissolving the compound based on your specific experimental application.



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Caption: Decision tree for dissolving Morpholine-2-carboxamide HCl based on experimental application.

Part 3: Storage & Stock Solutions

Q: My compound arrived as a sticky, viscous gum rather than a free-flowing powder. Is it degraded? A: Not necessarily. The hydrochloride salt of morpholine-2-carboxamide is highly hygroscopic. The chloride counterion readily coordinates with atmospheric moisture. Because the morpholine ring and carboxamide group are strong hydrogen-bond acceptors and donors, the influx of water disrupts the crystalline lattice. This causes deliquescence—a phenomenon where the solid dissolves in the moisture it has absorbed from the air, forming a gum.

Protocol: Desiccation and Recovery Causality: Removing the coordinated water under high vacuum restores the crystal lattice, returning the compound to a workable solid state.

- Transfer the open vial containing the gum into a vacuum desiccator loaded with a strong, fresh desiccant (e.g., Phosphorus pentoxide, P₂O₅).
- Apply a high vacuum (≤ 1 mbar) for 24 to 48 hours at room temperature.
- Self-Validation Step: Observe the physical state. As the water is stripped away, the gum will foam, expand, and eventually collapse into a brittle, crushable solid. If it remains a gum, the vacuum pressure is insufficient, or the desiccant is exhausted.

Q: How should I prepare a master stock for in vitro assays to ensure long-term stability? A: While the compound is highly water-soluble, storing aqueous stocks can lead to slow hydrolysis of the carboxamide group over time. DMSO is the preferred solvent for long-term master stocks.

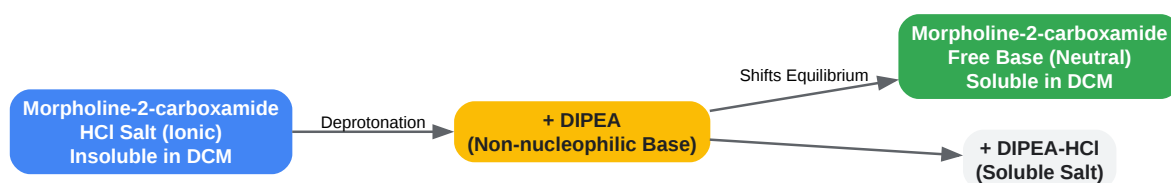
Protocol: Preparation of a 50 mM DMSO Master Stock

- Equilibrate the sealed vial of morpholine-2-carboxamide HCl to room temperature in a desiccator for 30 minutes to prevent condensation upon opening.
- Weigh 8.33 mg of the solid using an analytical balance.
- Add 1.0 mL of anhydrous, cell-culture grade DMSO.

- Vortex vigorously for 60 seconds.
- Self-Validation Step: Hold the vial against a light source. The solution must be perfectly optically clear. If micro-particulates remain, sonicate in a water bath at 37°C for 2 minutes.
- Aliquot into 50 μ L single-use vials to prevent freeze-thaw degradation, flush with argon, and store at -20°C.

Part 4: Synthetic Chemistry Workflows (Organic Solvents)

Q: I am attempting an amide coupling or reductive amination^[4] in Dichloromethane (DCM), but the compound remains an insoluble, cloudy suspension. How do I fix this? A: Morpholine-2-carboxamide HCl is an ionic salt. The strong electrostatic forces within the salt lattice make it highly polar and essentially insoluble in non-polar organic solvents like DCM or moderately polar solvents like Ethyl Acetate. To achieve solubility, you must perform an in-situ free-basing step. By adding a non-nucleophilic base, you deprotonate the morpholine nitrogen, shifting the equilibrium to the neutral, lipophilic free base, which readily dissolves in DCM.



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Caption: Mechanism of in-situ free-basing using DIPEA to achieve organic solvent solubility.

Protocol: In-Situ Free-Basing for Organic Synthesis Causality: N,N-Diisopropylethylamine (DIPEA) is chosen over simpler amines because its steric hindrance prevents it from acting as a nucleophile, ensuring it does not interfere with downstream coupling reagents (e.g., HATU, EDC).

- Suspend morpholine-2-carboxamide HCl (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration. The mixture will appear as a milky suspension.
- Add DIPEA (2.0 to 2.5 eq) dropwise while stirring at room temperature under a nitrogen atmosphere.
- Stir for 5 to 10 minutes.
- Self-Validation Step: The suspension will transition to a clear, homogenous solution. This optical clearing is the physical confirmation that the ionic lattice has been broken and the neutral free base has been successfully liberated.
- Proceed immediately with the addition of your carboxylic acid (1.1 eq) and coupling reagent.

Part 5: In Vitro Biological Assays (Aqueous Buffers)

Q: The compound precipitates when I dilute my DMSO stock into the aqueous assay buffer (pH 7.4). Why does this happen if the salt is water-soluble? A: This is a classic "solvent crash."

When a highly concentrated DMSO stock is rapidly injected into an aqueous buffer, localized supersaturation occurs at the interface of the DMSO droplet and the water before diffusion can take place. Furthermore, if the buffer capacity is low, the acidic nature of the HCl salt can locally drop the pH, altering the solubility dynamics of the surrounding proteins or the compound itself.

Protocol: Stepwise Buffer Dilution Causality: Pre-warming increases the kinetic energy of the solvent molecules, enhancing the rate of dissolution, while stepwise dilution prevents localized supersaturation gradients.

- Thaw the 50 mM master stock in anhydrous DMSO and pre-warm it to 37°C.
- Pre-warm the target assay buffer (e.g., PBS or HEPES, pH 7.4) to 37°C.
- Do not add the stock directly to the final assay well. Instead, create an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and assay buffer in a separate Eppendorf tube.
- Slowly pipette the intermediate solution into the final assay buffer while vortexing continuously to ensure rapid mechanical dispersion.

- Self-Validation Step: Measure the final pH of the assay buffer after addition. It should remain at 7.4. If the pH drops, the buffer capacity is too low to handle the HCl salt, and a stronger buffer system (e.g., 100 mM HEPES) must be used.

References

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Sources

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